molecular formula C4H2BrN5 B12911800 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- CAS No. 166988-19-8

1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-

Cat. No.: B12911800
CAS No.: 166988-19-8
M. Wt: 200.00 g/mol
InChI Key: USWTVSAVMQOHDT-UHFFFAOYSA-N
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Description

Structural Landscape of Imidazo-Fused 1,2,3-Triazine (B1214393) Systems

The structural landscape of imidazo-fused triazine systems is diverse, with various isomers possible depending on the fusion of the imidazole (B134444) ring to the different faces of the triazine ring. The [4,5-d] fusion, as seen in the subject compound, is just one of several possibilities, each with distinct chemical and physical properties. Other examples include imidazo[1,2-a] nih.govmt.comrsc.orgtriazines and imidazo[4,5-e]thiazolo[3,2-b]triazines. researchgate.netresearchgate.net The planarity and rigidity of these fused systems are key features that can facilitate interactions with biological macromolecules, such as enzymes and nucleic acids. researchgate.net

The introduction of a halogen atom, such as bromine at the 4-position of the 1H-imidazo[4,5-d]-1,2,3-triazine core, further diversifies the structural and electronic properties of the scaffold. The bromine atom's size, electronegativity, and ability to participate in halogen bonding can profoundly influence the molecule's conformation and binding affinities.

Synthetic Challenges and Opportunities in Azapurine Chemistry

The synthesis of azapurines, including the imidazo[4,5-d]-1,2,3-triazine core, presents notable challenges. The construction of the fused ring system often requires multi-step sequences with careful control of regioselectivity. thieme.de Common strategies involve the cyclization of appropriately substituted imidazole or triazine precursors. For instance, the synthesis of related imidazo[1,2-a] nih.govmt.comrsc.orgtriazines has been achieved through the annulation of 2-aminotriazines with ketones. researchgate.net

Despite the synthetic hurdles, the field also offers significant opportunities. The development of novel synthetic methodologies provides access to a wider range of derivatives with diverse substitution patterns. nih.gov The reactivity of the core structure allows for post-synthetic modifications, enabling the introduction of various functional groups to fine-tune the biological activity. nih.gov

Significance of Halogenation in Heterocyclic Scaffold Functionalization

Halogenation is a fundamental and widely employed strategy in medicinal and synthetic organic chemistry. mt.combyjus.comchemistrytalk.org The introduction of a halogen atom onto a heterocyclic scaffold, such as the imidazo[4,5-d]-1,2,3-triazine core, serves several critical purposes:

Modulation of Physicochemical Properties: Halogens can alter a molecule's lipophilicity, metabolic stability, and bioavailability. mt.com

Electronic Effects: The electronegativity of halogens can influence the electron density of the heterocyclic ring system, affecting its reactivity and interactions with biological targets. chemistrytalk.org

Synthetic Handle: A halogen atom, particularly bromine or iodine, provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. thieme.de This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.

Halogen Bonding: The bromine atom in 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design.

The strategic placement of a bromine atom on the imidazo[4,5-d]-1,2,3-triazine scaffold, therefore, represents a key step in transforming a simple heterocyclic core into a versatile platform for the development of new chemical entities with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5H-imidazo[4,5-d]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN5/c5-3-2-4(7-1-6-2)9-10-8-3/h1H,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWTVSAVMQOHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NN=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450443
Record name 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166988-19-8
Record name 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 4 Bromo 1h Imidazo 4,5 D 1,2,3 Triazine

De Novo Construction of the Imidazo[4,5-d]-1,2,3-triazine Ring System

The foundational step in synthesizing 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine is the assembly of the core bicyclic structure. This is typically accomplished through methods that build the fused ring system from simpler acyclic or heterocyclic precursors.

Cyclocondensation Approaches for Heterocyclic Annulation

Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like imidazo[4,5-d]-1,2,3-triazine. These reactions involve the joining of two or more functional groups within one or more molecules to form a ring, usually with the elimination of a small molecule such as water or ammonia (B1221849).

One prominent strategy involves the condensation of a suitably substituted imidazole (B134444) or triazole with a reagent that provides the necessary atoms to complete the second ring. For instance, the reaction of a 4,5-diamino-1,2,3-triazole derivative with a one-carbon synthon can lead to the formation of the imidazole ring fused to the triazine. The choice of the starting materials and the reaction conditions, such as the solvent and catalyst, are critical in directing the cyclization to the desired product. The synthesis of related imidazo[4,5-e] nih.govbeilstein-journals.orgthiazino[2,3-c] nih.govnih.govrug.nltriazines has been achieved through a cascade sequence involving hydrolysis and skeletal rearrangement, highlighting the versatility of cyclization strategies in building complex heterocyclic frameworks. nih.govbeilstein-journals.orgnih.govnih.gov

Multi-Component Reactions in Imidazotriazine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine are not extensively documented, the principles of MCRs are widely applied in the synthesis of related nitrogen-containing heterocycles. nih.govrug.nl

For example, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful tool for the synthesis of imidazo-fused heterocycles. rug.nl This reaction typically involves an amine, an aldehyde, and an isocyanide. By carefully selecting the starting diamine precursor, it is conceivable to construct the imidazo[4,5-d]triazine scaffold. A hypothetical MCR could involve a 4,5-diamino-1,2,3-triazole, an aldehyde, and an isocyanide to build the fused imidazole ring in a one-pot process. The development of such a reaction would represent a significant advancement in the efficient synthesis of this class of compounds.

Role of Precursors in Ring Formation

The nature of the precursor molecules is paramount in dictating the outcome of the ring-forming reactions.

4,5-diamino-1,2,3-triazole derivatives: These are highly valuable precursors for the synthesis of the imidazo[4,5-d] nih.govbeilstein-journals.orgnih.govtriazine ring system, which is isomeric to the purine (B94841) ring system and often referred to as a 2-azapurine. researchgate.net The two adjacent amino groups on the triazole ring provide the necessary functionality to react with a one-carbon electrophile to form the fused imidazole ring. One of the first reported preparations of a 1H-1,2,3-triazolo[4,5-b]pyrazine, a related fused system, utilized the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. nih.gov This highlights the utility of diaminotriazoles in constructing fused nitrogen heterocycles.

2,3-diaminopyridine (B105623) derivatives: While the direct use of 2,3-diaminopyridine derivatives for the synthesis of the imidazo[4,5-d]-1,2,3-triazine ring system is less commonly reported, they are crucial precursors for the synthesis of the isomeric imidazo[4,5-b]pyridines. nih.gov The synthesis of imidazopyridines often starts from 2-aminopyridine (B139424) derivatives. rug.nl The general strategies involving the annulation of an imidazole ring onto a pyridine (B92270) core could potentially be adapted for the synthesis of the target triazine system, for instance, by starting with a diaminopyrimidine or a diaminotriazine.

Introduction of the Bromo Moiety at the C-4 Position

Once the core imidazo[4,5-d]-1,2,3-triazine scaffold is in place, the next critical step is the introduction of the bromine atom at the C-4 position. This can be achieved either by direct bromination of the heterocyclic core or by a halogen exchange reaction from a pre-functionalized intermediate.

Electrophilic Bromination of Imidazo[4,5-d]-1,2,3-triazine Scaffolds

Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic or heteroaromatic ring. The reaction involves the attack of an electrophilic bromine species on the electron-rich ring system. The regioselectivity of this reaction is highly dependent on the electronic properties of the substrate and the reaction conditions.

For the imidazo[4,5-d]-1,2,3-triazine system, the position of bromination will be directed by the electron density of the different carbon atoms in the rings. Theoretical calculations and experimental results on related imidazo-heteroarenes have shown that regioselective bromination can be achieved. nih.gov The use of specific brominating agents, such as N-bromosuccinimide (NBS), and the control of reaction parameters like temperature and solvent are crucial for achieving the desired regioselectivity. The development of metal-free electrochemical methods for bromination offers a greener alternative to traditional methods. nih.gov

Halogen Exchange Reactions and Regioselectivity

Halogen exchange reactions, also known as Finkelstein reactions, provide an alternative route to introduce a bromine atom. This method is particularly useful when direct bromination is not regioselective or leads to undesired side products. The strategy involves the synthesis of a precursor with a different halogen, typically chlorine, at the desired position, which is then exchanged for bromine.

The synthesis of a 4-chloro-1H-imidazo[4,5-d]-1,2,3-triazine precursor would be the first step. This chloro derivative could then be subjected to a halogen exchange reaction using a bromide source, such as sodium bromide or hydrobromic acid. The success and regioselectivity of this exchange depend on the relative bond strengths of the carbon-halogen bonds and the reaction conditions. While specific examples for the 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine are not abundant in the literature, the principle of halogen exchange is a well-established synthetic tool in heterocyclic chemistry. For instance, a concerted SNAr reaction of 5-bromo-1,2,3-triazines has been reported to provide 5-aryloxy-1,2,3-triazines. organic-chemistry.org This demonstrates the reactivity of bromo-triazines towards nucleophilic substitution, a principle that can be applied in reverse for the synthesis of the bromo-compound from a suitable precursor.

Tandem Reactions for Simultaneous Ring Formation and Bromination

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. While a specific tandem reaction for the direct synthesis of 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine from acyclic precursors has not been extensively reported, a plausible strategy can be envisioned. Such a process would likely involve the cyclization of a suitably functionalized imidazole precursor followed by an in-situ bromination step.

A hypothetical approach could start from 4-amino-1H-imidazole-5-carboxamide. Diazotization of the amino group would generate a reactive diazonium salt, which could then undergo intramolecular cyclization to form the triazine ring, yielding 1H-Imidazo[4,5-d]-1,2,3-triazin-4(3H)-one. Subsequent treatment with a brominating agent, such as phosphorus oxybromide or a triphenylphosphine/carbon tetrabromide mixture, within the same reaction vessel could then afford the desired 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine. This one-pot procedure would streamline the synthesis and avoid the isolation of the potentially sensitive triazinone intermediate.

Catalytic Methodologies in Syntheses

Modern synthetic chemistry heavily relies on catalytic methods to enhance reaction rates, improve selectivity, and promote green chemistry principles. The synthesis of 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine can benefit from various catalytic approaches.

Metal-Free Catalysis for Imidazotriazine Construction

The development of metal-free catalytic systems is a significant goal in contemporary organic synthesis to avoid the cost and potential toxicity of transition metals. For the construction of the imidazo[4,5-d]-1,2,3-triazine core, a metal-free approach could involve the condensation of 4,5-diamino-1,2,3-triazole with a suitable one-carbon synthon. While not specifically documented for the target molecule, related metal-free syntheses of fused imidazoles provide a conceptual framework. nih.gov For instance, the iodine-promoted reaction of 2-aminopyridines with acetophenones is a known metal-free method for constructing imidazo[1,2-a]pyridines. nih.gov

A potential metal-free route to the 4-bromo-imidazo[4,5-d]-1,2,3-triazine could start from 1H-imidazo[4,5-d]-1,2,3-triazin-4(3H)-one. The conversion of the 4-oxo group to the 4-bromo functionality can be achieved using non-metallic reagents. For example, treatment with oxalyl bromide or a Vilsmeier-type reagent derived from a bromide source could furnish the target compound without the need for a metal catalyst.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under solvent-free or reduced solvent conditions. nih.govnih.gov While a specific microwave-assisted protocol for 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine is not explicitly detailed in the literature, the synthesis of analogous bromo-substituted fused heterocycles under microwave irradiation provides a strong precedent. For example, the bromination of pyridinethiones has been successfully achieved using microwave heating, leading to significantly shorter reaction times and higher yields compared to conventional methods. mdpi.com

A relevant example is the microwave-assisted synthesis of 8-substituted pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazines, which are structural isomers of the target compound. In one study, a brominated pyrazolotriazine was synthesized in excellent yield using N-bromosuccinimide (NBS) under microwave irradiation. This suggests that a similar approach could be effective for the bromination of 1H-Imidazo[4,5-d]-1,2,3-triazine or its 4-oxo precursor.

EntryReactantReagentSolventPower (W)Time (min)Yield (%)
1Pyridinethione derivativeBromineAcetic Acid-120 (conventional)-
2Pyridinethione derivativeBromineAcetic Acid5005-

Table 1: Comparison of conventional and microwave-assisted bromination of a pyridinethione derivative. mdpi.com

The data clearly indicates a significant reduction in reaction time with the use of microwave irradiation. This efficiency could be translated to the synthesis of 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine.

Phase Transfer Catalysis in Bromoheterocycle Synthesis

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. youtube.com This methodology often employs quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts to transport an anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. youtube.com This can lead to increased reaction rates, milder reaction conditions, and improved yields. youtube.com

In the context of synthesizing 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine, PTC could be particularly useful for the bromination of the parent heterocycle. For instance, 1H-Imidazo[4,5-d]-1,2,3-triazine, being a polar molecule, might have limited solubility in non-polar organic solvents typically used for bromination reactions. A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, could be employed to carry the bromide anion from an aqueous or solid source into the organic phase, thereby enabling an efficient reaction.

While specific applications of PTC for the bromination of imidazo[4,5-d]-1,2,3-triazines are not well-documented, the principles of PTC have been successfully applied to the synthesis of other heterocyclic systems. For example, ketene-S,S-acetals, which are precursors to fused nitrogen heterocycles like imidazotriazines, have been prepared under phase-transfer conditions. researchgate.net The reaction between 4-tert-butylbenzyl bromide and potassium iodide has also been studied in microemulsions with phase-transfer agents, demonstrating the efficiency of this approach in facilitating nucleophilic substitution reactions. nih.gov These examples underscore the potential of PTC as a viable method for the synthesis of 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine.

Chemical Transformations and Reaction Mechanisms of 4 Bromo 1h Imidazo 4,5 D 1,2,3 Triazine

Nucleophilic Substitution at the C-4 Bromine

The bromine atom at the C-4 position of the imidazo[4,5-d]-1,2,3-triazine ring is highly activated towards nucleophilic displacement. This reactivity is a consequence of the strong electron-withdrawing effect of the adjacent nitrogen atoms in the triazine ring, which stabilizes the intermediate Meisenheimer-like complex formed during the substitution process. The synthesis of the 4-bromo derivative often proceeds from the corresponding 4-oxo compound, which can be converted to the 4-chloro and subsequently the 4-bromo analog, providing a key intermediate for further functionalization. nih.gov

The C-4 bromine serves as an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at this position, significantly altering the molecule's properties. Studies on the closely related 9-β-D-ribofuranosyl-imidazo[4,5-d] nih.govbeilstein-journals.orgresearchgate.nettriazine (2-azapurine riboside) system have demonstrated successful substitutions with various nucleophiles. nih.gov

Reactions with amine-based nucleophiles, such as ammonia (B1221849) and methylamine, lead to the formation of the corresponding 4-amino and 4-methylamino derivatives. nih.gov Similarly, oxygen nucleophiles like sodium methoxide (B1231860) can displace the bromide to yield the 4-methoxy compound. nih.gov Sulfur nucleophiles are also effective; for instance, sodium methylthiolate provides the 4-methylthio analog, and p-nitrobenzyl thiol gives the 4-p-nitrobenzylthio product. nih.gov These transformations underscore the utility of 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine as a pivotal building block for creating libraries of substituted 2-azapurines.

A summary of representative nucleophilic displacement reactions on the related 2-azapurine riboside scaffold is presented below:

NucleophileResulting C-4 Substituent
Methylamine-NHCH₃ (Methylamino)
Hydrazine-NHNH₂ (Hydrazino)
Sodium Methoxide-OCH₃ (Methoxy)
Sodium Hydrosulfide-SH (Thio)
Sodium Methylthiolate-SCH₃ (Methylthio)
p-Nitrobenzyl Thiol-SCH₂C₆H₄NO₂ (p-Nitrobenzylthio)
1,2,4-Triazole-N₃C₂H₂ (Triazol-1-yl)
Data sourced from studies on the 9-β-D-ribofuranosyl derivative of the title compound. nih.gov

The C-4 bromine atom is also amenable to forming new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. These methods offer a powerful strategy for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: While specific studies on 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine are limited, extensive research on the isomeric 5-bromo-1,2,3-triazine (B172147) demonstrates the feasibility and efficiency of palladium-catalyzed Suzuki coupling. uzh.chnih.gov These reactions typically employ a palladium catalyst, such as Pd(dppf)Cl₂, and a base to couple the bromotriazine (B15074216) with a variety of aryl and heteroaryl boronic acids. uzh.chnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups on the boronic acid partner. mdpi.comnih.gov Given the similar electronic nature, it is expected that 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine would undergo Suzuki coupling under similar conditions, providing access to a diverse array of 4-aryl- and 4-heteroaryl-imidazo[4,5-d]-1,2,3-triazines.

Below is a table of Suzuki coupling reactions performed on the related 5-bromo-1,2,3-triazine, illustrating the scope of the transformation.

Boronic Acid PartnerCatalyst/LigandBaseSolventYield (%)
4-(tert-Butyl)phenylboronic acidPd(dppf)Cl₂Ag₂CO₃MeCN81
4-Methoxyphenylboronic acidPd(dppf-CF₃)₂Cl₂Ag₂CO₃MeCN97
3-Methoxyphenylboronic acidPd(dppf-CF₃)₂Cl₂Ag₂CO₃MeCN92
4-Fluorophenylboronic acidPd(dppf-CF₃)₂Cl₂Ag₂CO₃MeCN81
Thiophen-2-ylboronic acidPd(dppf-CF₃)₂Cl₂Ag₂CO₃MeCN75
Pyridin-3-ylboronic acidPd(dppf-CF₃)₂Cl₂Ag₂CO₃MeCN50
Data from Suzuki coupling of 5-bromo-1,2,3-triazine. uzh.ch

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another key transformation. nih.govwikipedia.orglibretexts.org An efficient method for the Sonogashira coupling of the isomeric 5-bromo-1,2,3-triazine has been developed, suggesting that the 4-bromo derivative would also be a suitable substrate. uzh.ch This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, would enable the synthesis of 4-alkynyl-imidazo[4,5-d]-1,2,3-triazines, which are valuable intermediates for further chemical modifications. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has been successfully applied to other bromo-substituted fused imidazole (B134444) systems, such as C5-bromo-imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole, using catalysts like Pd₂(dba)₃ with appropriate phosphine (B1218219) ligands. researchgate.net The application of Buchwald-Hartwig conditions to 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine would provide a direct route to a wide range of N-aryl and N-alkyl substituted 4-amino-imidazo[4,5-d]-1,2,3-triazines, complementing the classical nucleophilic substitution approach, particularly for less nucleophilic amines. acsgcipr.org

Intramolecular Rearrangements and Ring Transformations

The fused imidazo-triazine system is susceptible to fascinating and complex intramolecular rearrangements, often triggered by basic conditions. These transformations can lead to profound changes in the heterocyclic skeleton.

Studies on related, more complex imidazo-triazine systems have revealed a propensity for skeletal rearrangements. For example, derivatives of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine have been shown to undergo base-catalyzed rearrangement to the regioisomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine system. researchgate.netrsc.orgd-nb.infonih.gov Even more dramatically, under treatment with excess potassium hydroxide, certain imidazo[4,5-e]thiazolo[2,3-c] nih.govbeilstein-journals.orgnih.govtriazine derivatives undergo a cascade of hydrolysis and skeletal rearrangement, resulting in a ring expansion of the thiazole (B1198619) ring to form a new imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govbeilstein-journals.orgnih.govtriazine system. nih.govbeilstein-journals.orgnih.gov These transformations highlight the kinetic and thermodynamic factors that govern the stability of the fused heterocyclic core and demonstrate that the system can be manipulated to generate novel and structurally diverse scaffolds.

Many of the observed base-induced rearrangements in triazine and related heterocyclic systems can be explained by the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This pathway is distinct from a direct SₙAr displacement. It has been explicitly proposed for the skeletal transformations of functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines. nih.gov

The ANRORC mechanism for a hypothetical reaction of 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine with a strong nucleophile (e.g., an amide anion) would involve the following steps:

Addition of the Nucleophile (AN): The nucleophile attacks one of the electron-deficient carbon atoms of the triazine ring (e.g., C-7a), rather than the C-4 carbon bearing the bromine.

Ring Opening (RO): The resulting anionic σ-complex undergoes cleavage of one of the bonds within the triazine ring, leading to a more stable, open-chain intermediate.

Ring Closure (RC): The open-chain intermediate then undergoes an intramolecular cyclization to form a new ring system. In this process, the original leaving group (bromide) and potentially one of the original ring atoms can be expelled, leading to a rearranged product.

Mechanistic investigations on the reaction of 1,2,3-triazines with amidines to form pyrimidines also support a stepwise addition, ring-opening, and recyclization pathway, which shares conceptual features with the ANRORC mechanism. acs.org

Reactivity of the Nitrogen Atoms within the Heterocyclic Framework

The 1H-imidazo[4,5-d]-1,2,3-triazine system contains multiple nitrogen atoms, each with distinct electronic properties and potential for reactivity. These include the pyrrole-type nitrogen in the imidazole ring (N-1 or N-3, depending on the tautomeric form) and the pyridine-type nitrogens in both the imidazole (N-3 or N-1) and triazine rings (N-2, N-5, N-7).

N-Alkylation and N-Acylation Reactions: Regiochemical Considerations

The N-alkylation of azolo-fused heterocycles, including imidazo[4,5-d]-1,2,3-triazines, is a process governed by significant regiochemical challenges due to the presence of multiple reactive nitrogen atoms. The outcome of these reactions is highly dependent on the reaction conditions, particularly the choice of solvent. nih.govbeilstein-journals.org

Studies on analogous azolo-fused ring systems, such as pyrazolo[3,4-d]pyrimidines and triazolo nih.govacs.orgpyridines, have demonstrated that the solvent can dictate the site of alkylation. nih.govresearchgate.net When these reactions are conducted in a nonpolar solvent like tetrahydrofuran (B95107) (THF), alkylation tends to occur at the N3 position for imidazo- and triazolo-fused heterocycles. nih.govresearchgate.net This selectivity is attributed to the formation of close or tight ion pairs (CIPs or TIPs) between the heterocyclic anion and the counter-ion (e.g., Na+). In this state, the N7-position can play a controlling role, directing the alkylating agent to the N3 position. nih.govresearchgate.net

Conversely, when the reaction is performed in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), the regioselectivity often inverts. nih.govresearchgate.net In DMSO, solvent-separated ion pairs (SIPs) are the dominant reactive species, leading to different charge distributions and steric environments, which can favor alkylation at other nitrogen centers, such as N1. nih.gov While specific studies on 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine are limited, these findings on related systems provide a framework for predicting and controlling its N-alkylation.

N-acylation of related azole scaffolds also presents regioselective considerations. For instance, N-acylation of indazoles can initially produce a mixture of N-1 and N-2 isomers, but the N-2 acylindazole can often isomerize to the thermodynamically more stable N-1 substituted regioisomer. beilstein-journals.org This suggests that thermodynamic control can be a key factor in achieving regioselectivity in acylation reactions of such fused systems.

Table 1: Solvent Effects on N-Alkylation Regioselectivity of Analogous Azolo-Fused Heterocycles

Heterocycle System Solvent Major Product Proposed Reactive Species
Pyrazolo[3,4-d]pyrimidine THF N2-alkylated Tight Ion Pair (TIP)
Pyrazolo[3,4-d]pyrimidine DMSO N1-alkylated Solvent-Separated Ion Pair (SIP)

Data derived from studies on analogous heterocyclic systems. nih.govresearchgate.net

Condensation Reactions with Carbonyls and Other Electrophiles

The fused imidazo-triazine system can participate in condensation reactions with various electrophiles, particularly carbonyl compounds. Research on related imidazo[4,5-e]thiazolo[3,2-b]triazines demonstrates their ability to undergo aldol (B89426) condensation with aromatic aldehydes and isatins. beilstein-journals.orgnih.gov These reactions typically involve the activation of a position on the heterocyclic ring, which then acts as a nucleophile, attacking the carbonyl carbon.

For the broader class of triazines, reactions with aldehydes and ketones can lead to the formation of new heterocyclic systems. For example, electron-deficient 1,3,5-triazines react with aldehydes and ketones in a trifluoroacetic acid (TFA)-catalyzed process to yield highly functionalized pyrimidines. pku.edu.cn The mechanism involves a cascade of inverse electron demand hetero-Diels-Alder (ihDA) and retro-Diels-Alder (rDA) reactions. pku.edu.cn Although the specific reactivity of 4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine in this context requires dedicated investigation, the general principle of triazine rings reacting with carbonyls is well-established.

The synthesis of fused imidazo[2,1-f] nih.govnih.govresearchgate.nettriazines has been achieved through the condensation of a monocyclic 1,2,4-triazine (B1199460) with electrophiles like chloroacetaldehyde (B151913) or a bromo aldehyde, followed by cyclization. rsc.org This highlights the utility of condensation reactions in building up the complexity of fused heterocyclic systems starting from simpler triazine precursors.

Reactivity of the 1,2,3-Triazine (B1214393) Moiety

The 1,2,3-triazine ring is an electron-deficient aromatic system, a characteristic that fundamentally dictates its reactivity. Its resonance energy is significantly lower than that of benzene, making it more susceptible to certain types of chemical transformations. wikipedia.orgnih.gov

Nucleophilic vs. Electrophilic Preferences of Triazine Rings

Due to their electron-deficient nature, triazine rings are generally resistant to electrophilic aromatic substitution but are activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov The presence of three nitrogen atoms in the ring withdraws electron density, making the carbon atoms electrophilic and thus prone to attack by nucleophiles.

This preference is particularly pronounced in 1,2,3-triazines. Studies on nucleophilic addition to the 1,2,3-triazine core have shown that attack typically occurs at the C4 or C6 positions. nih.gov The presence of a good leaving group, such as the bromine atom at the C4 position in the title compound, further facilitates SNAr reactions. Indeed, 5-bromo-1,2,3-triazines (note the different numbering in the monocyclic system) have been shown to undergo SNAr reactions with phenols. organic-chemistry.orgresearchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, which often proceed via a mechanism related to nucleophilic attack on the carbon-halogen bond, have been successfully applied to 5-bromo-1,2,3-triazine. researchgate.net

In unsymmetrically substituted 1,2,3-triazines and their N-oxides, the site of nucleophilic attack can be selective. For instance, various C-, N-, H-, O-, and S-nucleophiles have been shown to add selectively to either the C4 or C6 position depending on the nucleophile and whether the triazine is an N-oxide. nih.gov Thiophenoxide, for example, adds to the C6 position of a 1,2,3-triazine core, whereas it adds to the C4 position of the corresponding 1-oxide. nih.gov This demonstrates the subtle electronic factors that govern the regiochemistry of nucleophilic attack on this heterocyclic system.

Diels-Alder Type Reactions and Aza-Diels-Alder Chemistry

The electron-deficient 1,2,3-triazine ring is an excellent azadiene component for inverse electron demand Diels-Alder (IEDDA) reactions. nih.govacs.org In this type of cycloaddition, the triazine (the electron-poor diene) reacts with an electron-rich dienophile. organic-chemistry.org These reactions are powerful tools for synthesizing other N-heterocycles, as the initial bicyclic adduct often extrudes a molecule of nitrogen gas to form a new, stable aromatic ring. nih.govwikipedia.org

The reactivity and scope of these cycloadditions are strongly influenced by substituents on the triazine ring. Electron-withdrawing groups on the triazine enhance its reactivity as a diene. nih.govacs.org The reaction of 1,2,3-triazines with electron-rich dienophiles such as enamines and ynamines proceeds with high regioselectivity, with cycloaddition occurring across the N1 and C4 positions of the triazine ring. nih.govacs.org While 5-bromo-1,2,3-triazine has been noted for its reactivity, it is also thermally sensitive and can decompose violently at elevated temperatures. nih.gov

The aza-Diels-Alder reaction is a variant of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile. wikipedia.org When the nitrogen is part of the diene, as in the case of triazines, the reaction is often referred to as an inverse electron demand aza-Diels-Alder or hetero-Diels-Alder reaction. These transformations have been utilized to convert 1,2,4-triazines into various polysubstituted nitrogen-containing scaffolds. researchgate.net

Table 2: Representative Dienophiles in IEDDA Reactions with 1,2,3-Triazines

Dienophile Class Example Reactivity Reference(s)
Ynamines N,N-Diethyl-1-propyn-1-amine Moderate (requires heating) nih.govacs.org
Enamines 1-(Cyclopent-1-en-1-yl)pyrrolidine High (can be instantaneous) nih.gov
Ketene Acetals 1,1-Dimethoxyethene High nih.govacs.org

Amidine Reactions with 1,2,3-Triazines: Mechanistic Insights

The reaction between 1,2,3-triazines and amidines is a rapid and efficient method for synthesizing pyrimidines. nih.govacs.orgnih.gov For a long time, this transformation was presumed to proceed through a conventional IEDDA cycloaddition followed by a retro-Diels-Alder reaction to expel dinitrogen. nih.govacs.org

However, detailed mechanistic studies, including ¹⁵N-labeling, kinetic analyses, and computational investigations, have overturned this assumption. nih.govnih.gov The reaction is now understood to proceed via a stepwise addition/N₂ elimination/cyclization pathway. nih.govacs.orgnih.gov

The key steps of the accepted mechanism are:

Initial Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of a nitrogen atom from the amidine onto the electrophilic C4 position of the 1,2,3-triazine ring. This initial addition is the rate-limiting step of the entire transformation. nih.govnih.gov

Dinitrogen Elimination : The resulting zwitterionic intermediate rapidly loses a molecule of nitrogen gas (N₂). This step is energetically much more favorable than the alternative ring-closure to form a Diels-Alder cycloadduct. nih.govnih.gov

Electrocyclization : The new intermediate undergoes a 6π-electrocyclization, followed by elimination (e.g., of ammonia), to form the final aromatic pyrimidine (B1678525) product. researchgate.net

This mechanistic understanding explains the remarkable speed and efficiency of the reaction, even with less reactive 1,2,3-triazines. nih.govnih.gov The presence of an electron-withdrawing group on the triazine ring, such as a carboxylate at C5, can accelerate the reaction rate by nearly 10,000-fold compared to the unsubstituted 1,2,3-triazine, highlighting the importance of the initial nucleophilic attack. nih.gov

Computational and Theoretical Investigations of 1h Imidazo 4,5 D 1,2,3 Triazine, 4 Bromo

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic nature of a molecule. These methods can predict molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding a molecule's stability and reactivity.

Geometry Optimization and Conformational Analysis by Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. nih.gov Geometry optimization is a crucial first step in any computational analysis, as it seeks to find the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. For 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, a DFT calculation, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to determine its optimal three-dimensional structure. researchgate.net

The optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For the planar imidazotriazine ring system, the calculations would confirm its aromatic character and the planarity of the fused rings. The introduction of the bromine atom at the 4-position is expected to cause minor distortions in the local geometry compared to the unsubstituted parent compound.

Below is an illustrative data table of optimized geometrical parameters that could be expected from a DFT calculation on 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-.

Table 1: Illustrative Optimized Geometrical Parameters for 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å)ParameterBond Angle (°)
C4-Br1.895N3-C4-N5125.5
N1-C7a1.380C4-N5-C6115.2
C6-N11.330N5-C6-N1108.0
N5-C61.375C6-N1-C7a106.5
C4-N51.340N1-C7a-N7112.8
N3-C41.325C7a-N7-N8109.0
N2-N31.310N7-N8-N3104.5
N1-H0.998N8-N3-C4109.2

Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily excited. rsc.org For 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, the distribution of the HOMO and LUMO across the molecule would be of particular interest. It is anticipated that the HOMO would be distributed over the electron-rich imidazole (B134444) and triazine rings, while the LUMO might have significant contributions from the C-Br bond, given the electronegativity of the bromine atom.

Table 2: Illustrative Frontier Molecular Orbital Energies for 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.25
HOMO-LUMO Gap (ΔE)5.60

Note: The data in this table is hypothetical and for illustrative purposes.

Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)

Understanding the distribution of electronic charge within a molecule is crucial for predicting its intermolecular interactions and reactive sites. walisongo.ac.id Methods like Mulliken population analysis and Natural Population Analysis (NPA) are used to assign partial atomic charges to each atom in the molecule based on the calculated wavefunction. bohrium.com While Mulliken charges are simpler to calculate, they can be highly dependent on the basis set used. NPA is generally considered more robust and provides a more reliable description of the electron distribution. walisongo.ac.id

For 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, a charge distribution analysis would likely reveal that the nitrogen atoms are centers of negative charge due to their high electronegativity. The hydrogen atom attached to the imidazole nitrogen would carry a partial positive charge. The bromine atom, being highly electronegative, would also possess a negative charge, while the carbon atom it is attached to (C4) would be relatively electron-deficient and thus have a positive charge. This information is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 3: Illustrative Mulliken and Natural Population Analysis (NPA) Atomic Charges for Selected Atoms of 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-

AtomMulliken Charge (e)NPA Charge (e)
Br-0.15-0.25
C4+0.20+0.35
N1-0.40-0.55
H(N1)+0.30+0.45
N3-0.35-0.50
N7-0.38-0.52

Note: The data in this table is hypothetical and intended to be representative of the expected charge distribution.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. libretexts.org It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Typically, red colors signify regions of negative potential (electron-rich, attractive to electrophiles), while blue colors represent regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow indicate intermediate potentials. researchgate.net

For 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, the MEP map would be expected to show negative potential (red) around the lone pairs of the nitrogen atoms in both the imidazole and triazine rings, highlighting these as likely sites for hydrogen bonding or coordination to metal ions. A region of positive potential (blue) would likely be located around the hydrogen atom of the N-H group. The bromine atom might exhibit a region of positive potential along the C-Br bond axis (a "sigma-hole"), which could participate in halogen bonding, a type of non-covalent interaction. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are not only used to predict ground-state properties but also to simulate spectroscopic data, which can be a powerful tool for structure elucidation and validation of experimental results.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO DFT)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can accurately predict the NMR chemical shifts (δ) of ¹H, ¹³C, and ¹⁵N nuclei. rsc.orgacs.org These calculations are performed on the optimized molecular geometry.

By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure and assign the signals in the NMR spectrum. nih.gov For 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, GIAO-DFT calculations would predict the chemical shifts for the protons and carbons in the molecule. The chemical shift of the proton on the imidazole nitrogen would be sensitive to its chemical environment and any intermolecular interactions. The carbon attached to the bromine (C4) would have a distinct chemical shift due to the heavy atom effect and the electronegativity of the bromine.

Table 4: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- (GIAO-DFT)

AtomCalculated ¹H Chemical Shift (δ)AtomCalculated ¹³C Chemical Shift (δ)
H(N1)13.5C4130.2
H(C6)8.5C6145.8
C7a150.1

Note: The data in this table is hypothetical and for illustrative purposes. Chemical shifts are referenced against a standard (e.g., TMS).

Infrared (IR) Vibrational Frequency Predictions

Computational chemistry provides powerful tools for predicting the vibrational spectra of molecules, offering insights that complement experimental findings. For 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, theoretical infrared (IR) vibrational frequencies can be calculated using methods such as Density Functional Theory (DFT). researchgate.net The B3LYP functional, often paired with a basis set like 6-31G(d) or higher, is commonly employed for such predictions due to its balance of accuracy and computational cost. nih.gov

These calculations yield harmonic vibrational frequencies, which are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, bringing them into better agreement with experimental data. nih.govnih.gov The analysis involves identifying the characteristic vibrational modes of the molecule's functional groups. For 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, key predicted vibrations would include the N-H stretching of the imidazole ring, various C-H stretching and bending modes, the stretching vibrations of the C=N and N=N bonds within the fused heterocyclic system, and the C-Br stretching vibration. researchgate.netresearchgate.net The potential energy distribution (PED) analysis is crucial for assigning the calculated frequencies to specific atomic motions, such as stretching, bending, or torsional modes. researchgate.net

The presence of the imidazole N-H group is expected to result in a characteristic stretching frequency, which can be influenced by intermolecular hydrogen bonding in the solid state, often appearing as a broad band in experimental spectra. researchgate.net The vibrations of the triazine ring and the C-Br bond are also of significant interest for structural confirmation.

Table 1: Predicted IR Vibrational Frequencies and Assignments for Key Functional Groups Note: This table is predictive, based on computational studies of analogous heterocyclic compounds. Actual experimental values may vary.

Predicted Frequency (scaled, cm⁻¹)AssignmentVibrational Mode
~3400-3450Imidazole N-HStretching (ν)
~3000-3100Aromatic C-HStretching (ν)
~1590-1650C=N / N=NRing Stretching (ν)
~1400-1500C-NRing Stretching (ν)
~1300-1450C-HIn-plane bending (β)
~1000-1100C-BrStretching (ν)

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of reaction mechanisms. For 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, computational studies can elucidate the pathways of reactions such as nucleophilic aromatic substitution (SNAr) at the C4 position or cycloaddition reactions involving the triazine ring. mdpi.comresearchgate.net

The process involves locating and characterizing the structures of all stationary points along a reaction pathway, including reactants, intermediates, transition states, and products. Transition state (TS) geometries, which represent the maximum energy point along the reaction coordinate, are critical. By performing frequency calculations on a located TS, it can be confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once the energies of the reactants and the transition state are known, the activation energy (Ea) for the reaction can be calculated. This value is a crucial determinant of the reaction rate. For instance, in the SNAr reaction of 4-bromobenzo[1,2-d:4,5-d']bis( nih.govscirp.orgthiadiazole) with amines, DFT calculations can be used to model the energy barriers for the formation of the Meisenheimer intermediate and the subsequent departure of the bromide leaving group. mdpi.com Similarly, for cycloaddition reactions, comparing the activation energies of different possible pathways can predict the most likely reaction outcome. researchgate.netnih.gov

Reaction coordinate analysis involves tracing the lowest energy path on the potential energy surface that connects reactants to products via the transition state. This analysis provides a continuous profile of the energy changes throughout the reaction. For reactions involving the triazine core, such as an inverse-electron-demand Diels-Alder reaction, this analysis would begin with the reactants (the triazine and a dienophile), proceed uphill to the transition state, and then downhill to the cycloadduct product. researchgate.net

The analysis of frontier molecular orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. researchgate.net The energy gap between the HOMO of one reactant and the LUMO of the other dictates the feasibility and nature of the reaction. For 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, the electron-withdrawing nature of the triazine ring and the bromine atom would lower the LUMO energy, making it a good candidate for reactions with electron-rich species (inverse-electron-demand cycloadditions). mdpi.comresearchgate.net

When a reaction can yield multiple isomers, computational chemistry can predict the major product by comparing the activation energies of the different reaction pathways. The pathway with the lowest energy transition state is kinetically favored and will lead to the predominant regioisomer or stereoisomer. researchgate.netnih.gov

For example, in 1,3-dipolar cycloaddition reactions of 1,2,4-triazinium ylides, DFT calculations have shown that the observed formation of a single regioisomer is due to the corresponding transition state being significantly lower in energy (by as much as 5.0 kcal/mol) than the alternative. nih.gov In the case of 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, reactions such as N-alkylation could potentially occur on different nitrogen atoms of the imidazole or triazine rings. By calculating the energies of the various possible transition states for these alkylation reactions, the most likely site of reaction (the regioselectivity) can be predicted. Similarly, if chiral centers are formed during a reaction, the relative energies of the transition states leading to different diastereomers can be calculated to predict the stereochemical outcome. nih.gov

Structure-Reactivity Relationship (SAR) from a Theoretical Perspective

From a theoretical standpoint, Structure-Reactivity Relationships (SAR) are understood by analyzing how modifications to a molecule's structure affect its electronic properties and, consequently, its reactivity. For the 1H-Imidazo[4,5-d]-1,2,3-triazine scaffold, the introduction of a bromine atom at the 4-position is predicted to have a profound impact on its reactivity. mdpi.comnih.gov

The bromine atom acts as an electron-withdrawing group through induction, which significantly increases the electrophilicity of the carbon atom to which it is attached (C4). This is reflected in computational models by an increase in the partial positive charge on C4 and a lowering of the LUMO energy of the molecule. mdpi.com This enhanced electrophilicity makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com Theoretical studies on other bromo-substituted heterocycles confirm that the bromine atom is a good leaving group in such reactions. researchgate.net

Furthermore, SAR studies on analogous 3H-imidazo[4,5-d] nih.govscirp.orgtriazin-4(7H)-one derivatives have revealed that the introduction of halogen atoms can enhance biological activity, such as antitumor properties. nih.gov This suggests that the increased reactivity conferred by the bromine atom may be crucial for the molecule's interaction with biological targets. Computational models can quantify these electronic effects and correlate them with observed reactivity trends, providing a rational basis for the design of new derivatives with tailored properties.

Intermolecular Interactions and Solid-State Characteristics (e.g., Hirshfeld Surface Analysis)

The solid-state packing and crystal structure of a molecule are governed by the sum of its intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. scirp.orgmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which simultaneously shows the distances from the surface to the nearest atom inside (di) and outside (de), normalized by their van der Waals radii. mdpi.com Red spots on the dnorm map indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. mdpi.comresearchgate.net

For 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, several types of intermolecular interactions are expected to dictate its crystal packing. These include:

Hydrogen Bonding: A strong N-H···N hydrogen bond is anticipated between the imidazole proton of one molecule and a nitrogen atom of the triazine or imidazole ring of an adjacent molecule. researchgate.net

Halogen Bonding: The bromine atom can act as a Lewis acid, forming Br···N or Br···O interactions.

van der Waals Forces: A significant portion of the crystal packing is typically stabilized by weaker, non-specific interactions.

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface Note: This table is predictive, based on Hirshfeld analyses of analogous bromo-substituted heterocyclic compounds. researchgate.net

Contact TypePredicted Contribution (%)Description
H···H~50-60%Represents the largest contribution, typical for organic molecules.
N···H / H···N~10-20%Primarily due to N-H···N hydrogen bonds and other close contacts.
Br···H / H···Br~5-10%Significant contacts involving the bromine atom. researchgate.net
C···H / H···C~5-10%C-H···π or other van der Waals interactions.
Br···N / N···Br~3-5%Potential halogen bonding interactions. researchgate.net
Br···C / C···Br~3-5%Interactions between bromine and carbon atoms of adjacent rings. researchgate.net
N···N< 1%Contacts between nitrogen atoms of neighboring rings. researchgate.net

Strategic Applications in Chemical Synthesis and Scaffold Development

4-bromo-1H-Imidazo[4,5-d]-1,2,3-triazine as a Versatile Synthetic Building Block

The synthetic versatility of 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine is rooted in the reactivity of its fused ring system and the strategic placement of a bromine atom. The imidazo[4,5-d]-1,2,3-triazine core itself is a noteworthy heterocyclic framework, amalgamating the structural features of both purines and triazines. The bromine atom at the 4-position serves as a crucial functional handle, enabling a variety of subsequent chemical modifications.

The principal mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing influence of the fused triazine ring activates the C4-Br bond, rendering it susceptible to displacement by a broad spectrum of nucleophiles. This facilitates the introduction of diverse functional groups, including amines, alcohols, thiols, and carbon-based nucleophiles, which is a pivotal step in the construction of more intricate molecules.

Moreover, the imidazole (B134444) ring possesses a reactive N-H bond that can undergo alkylation, arylation, or acylation reactions. This provides a secondary site for modification, thereby expanding the synthetic potential. The interplay between the reactivity of the C4-Br bond and the imidazole N-H allows for a stepwise and controlled elaboration of the molecular structure.

Reaction TypePositionReagents/ConditionsResulting Structure
Nucleophilic Aromatic SubstitutionC4Amines, Alcohols, Thiols4-substituted-imidazo[4,5-d]-1,2,3-triazines
N-Alkylation/Arylation/AcylationN1/N3Alkyl halides, Aryl halides, Acyl chloridesN-functionalized imidazo[4,5-d]-1,2,3-triazines

Modular Synthesis of Complex Heterocyclic Systems

The modular reactivity of 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine makes it an exemplary starting material for the synthesis of complex heterocyclic systems. By sequentially introducing different substituents at the C4 and N-H positions, a vast and diverse array of molecules can be constructed from a single, readily accessible precursor.

A prevalent synthetic strategy involves the initial displacement of the 4-bromo group with a selected nucleophile, followed by the functionalization of the imidazole nitrogen. For instance, reaction with a variety of primary and secondary amines can yield a library of 4-amino-substituted imidazo[4,5-d]-1,2,3-triazines. Subsequent N-alkylation or N-arylation can then be employed to introduce further structural diversity. This modular approach is exceptionally efficient for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Furthermore, the triazine ring itself is capable of undergoing transformations. Under specific conditions, it can be opened and subsequently recyclized to form different heterocyclic systems. For example, imidazo[4,5-e] osi.lvresearchgate.netthiazino[2,3-c] osi.lvnih.govnih.govtriazines have been synthesized through a cascade sequence involving hydrolysis and skeletal rearrangement of related imidazo[4,5-e]thiazolo[2,3-c] osi.lvnih.govnih.govtriazines. nih.gov This ring-transformation chemistry significantly expands the range of accessible molecular architectures originating from the 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine scaffold. The synthesis of various fused heterocyclic systems, such as imidazo[4,5-e] osi.lvresearchgate.netthiazolo[3,2-b] osi.lvnih.govnih.govtriazines, has also been reported, highlighting the scaffold's utility in creating novel chemical entities. osi.lvresearchgate.netnih.gov

Design of Tailored Molecular Scaffolds for Functional Molecules

The capacity for precise modification of the 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine core enables the design of molecular scaffolds tailored for specific applications. By carefully selecting the substituents introduced at the C4 and N-H positions, researchers can fine-tune the steric and electronic properties of the resulting molecule. This level of control is paramount for the development of molecules with targeted biological activities or material properties.

In medicinal chemistry, for instance, the imidazo[4,5-d]-1,2,3-triazine scaffold can be adorned with pharmacophoric groups to interact with specific enzymes or receptors. The bromine atom acts as a convenient attachment point for linkers, which can be used to connect the scaffold to other molecular fragments or to a solid support for high-throughput screening. The 1,3,5-triazine (B166579) scaffold, a related structure, has shown promise in the development of agents for Alzheimer's disease. nih.gov

The rigid and planar nature of the fused ring system provides a well-defined three-dimensional structure that can orient appended functional groups in a specific spatial arrangement. This pre-organization can be advantageous for binding to biological targets. The versatility of the synthetic chemistry allows for the creation of scaffolds with a broad spectrum of shapes and electronic properties, making it a valuable tool in the design of novel functional molecules. For example, derivatives of imidazo[1,2-a] osi.lvresearchgate.netnih.govtriazines have been developed as potent inhibitors of focal adhesion kinase (FAK) with antitumor activity. nih.govacs.org

Application AreaScaffold ModificationTarget/Function
Medicinal ChemistryIntroduction of pharmacophoresEnzyme/Receptor binding
Materials ScienceAppending of chromophores/fluorophoresOptical/Electronic properties
CatalysisAttachment of catalytic moietiesHomogeneous/Heterogeneous catalysis

Chemical Library Synthesis via Parallel Diversification

The suitability of 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine for parallel synthesis techniques makes it an excellent starting material for the construction of chemical libraries. Parallel diversification entails the simultaneous reaction of a common starting material with a large set of diverse building blocks to rapidly generate a multitude of distinct products.

The robust and high-yielding nature of the nucleophilic aromatic substitution at the C4 position is well-suited for parallel synthesis. A library of diverse amines, for example, can be reacted in parallel with 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine in a multi-well plate format. Subsequent N-functionalization with a library of alkylating or acylating agents can further expand the diversity of the resulting chemical library.

This strategy facilitates the efficient exploration of a vast chemical space around the imidazo[4,5-d]-1,2,3-triazine core. The resulting libraries of compounds can then be screened for a range of biological activities, potentially leading to the identification of new hit compounds for drug discovery programs. The ease of diversification positions this scaffold as a powerful tool for generating molecular diversity and accelerating the discovery of novel functional molecules. The synthesis of various 1,2,4-triazine (B1199460) derivatives and their evaluation for a range of biological activities, including anticancer and anti-inflammatory properties, demonstrates the power of this approach. rsc.orgijpsr.inforesearchgate.netymerdigital.comnih.gov

Advanced Research Perspectives on 1h Imidazo 4,5 D 1,2,3 Triazine, 4 Bromo

Development of Asymmetric Synthesis Methodologies

While direct asymmetric synthesis of 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- itself is not the primary focus, as the core is achiral, the development of asymmetric methodologies becomes crucial when considering its derivatives, particularly those with stereogenic centers. The exploration of chiral imidazo-fused heterocycles is an expanding field of research. For instance, asymmetric multicomponent reactions have been successfully employed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov This suggests a potential pathway for creating chiral derivatives from the 4-bromo-imidazo[4,5-d]-1,2,3-triazine scaffold.

Future research could focus on the following:

Catalytic Asymmetric Functionalization: Developing methods where the 4-bromo position is substituted with a prochiral group, followed by an asymmetric transformation to induce chirality.

Chiral Auxiliaries: Utilizing chiral auxiliaries attached to the imidazole (B134444) or triazine ring to direct stereoselective reactions at other positions of the molecule.

Synthesis of Chiral Nucleoside Analogues: Given that the parent scaffold is a purine (B94841) analogue, the development of asymmetric glycosylation methods to produce enantiomerically pure nucleoside derivatives is a promising research direction. nih.gov

The successful implementation of such strategies would provide access to a new library of chiral molecules with potential applications in drug discovery and as chiral ligands in catalysis.

Advanced Spectroscopic Characterization Techniques

The unambiguous characterization of 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- and its derivatives is fundamental for understanding their structure and reactivity. While standard techniques like ¹H and ¹³C NMR, as well as mass spectrometry, are essential, advanced spectroscopic methods can provide deeper insights.

Technique Information Gained Potential Application to 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms, proton-carbon correlations.Elucidation of the precise substitution patterns and confirmation of the fused ring system's integrity.
X-ray Crystallography Three-dimensional molecular structure, bond lengths, and angles.Definitive structural proof and understanding of intermolecular interactions in the solid state.
Computational DFT/TD-DFT Electronic properties, molecular orbitals (HOMO, LUMO), and simulated absorption spectra. nih.govPredicting reactivity, understanding electronic transitions, and guiding the design of derivatives with specific optical properties. nih.gov

For instance, in related imidazo[4,5-e] nih.govnih.govthiazino[2,3-c] nih.govosi.lvresearchgate.nettriazine systems, 2D NMR spectroscopy has been crucial in distinguishing between different isomers formed during synthesis. nih.govresearchgate.net Similarly, density functional theory (DFT) calculations have been used to investigate the molecular structures and electronic properties of 1,2,4-triazine (B1199460) derivatives for applications in dye-sensitized solar cells. nih.gov

Mechanistic Studies of Unexplored Reactivity Patterns

The 4-bromo substituent on the 1H-imidazo[4,5-d]-1,2,3-triazine core is a key functional handle for a variety of chemical transformations, primarily cross-coupling reactions. However, the unique electronic nature of the fused ring system may give rise to unexplored reactivity patterns.

Research in this area could investigate:

Skeletal Rearrangements: Studies on related imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines have shown that they can undergo base-catalyzed skeletal rearrangements to form more stable isomers. nih.govsemanticscholar.org Investigating whether the 1H-imidazo[4,5-d]-1,2,3-triazine system can undergo similar transformations could lead to the discovery of novel heterocyclic scaffolds.

Ring-Opening Reactions: The triazine ring, being relatively electron-deficient, could be susceptible to nucleophilic attack leading to ring-opening. Mechanistic studies could elucidate the conditions and pathways for such reactions, providing access to functionalized imidazole derivatives.

Photochemical Reactivity: The UV-Vis absorption properties of the scaffold could be exploited in photochemical reactions, such as photocyclizations or rearrangements, similar to those observed in other triazine systems. nih.gov

Understanding these fundamental reactivity patterns is crucial for expanding the synthetic utility of 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- beyond simple substitution reactions.

Integration into Emerging Chemical Technologies

Modern synthetic chemistry is increasingly moving towards the adoption of enabling technologies like flow chemistry and high-throughput synthesis to accelerate discovery and improve process efficiency and safety.

Flow Chemistry: The synthesis of many heterocyclic compounds, including triazines, can involve hazardous reagents or intermediates. pharmablock.com Flow chemistry offers significant advantages in such cases by allowing for the in-situ generation and immediate consumption of reactive species in a controlled environment. pharmablock.commdpi.com The synthesis of 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-, which may involve diazotization steps, is a prime candidate for adaptation to a continuous flow process. pharmablock.com This would not only enhance safety but also allow for easier scalability. nih.govrsc.org

High-Throughput Synthesis: The 4-bromo position serves as an excellent anchor point for parallel synthesis. By employing automated synthesis platforms, a large library of derivatives can be rapidly generated by reacting 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- with a diverse set of building blocks via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This approach is invaluable for accelerating the drug discovery process by quickly exploring the structure-activity relationship of this scaffold.

Design of Next-Generation Heterocyclic Systems with Novel Chemical Functionalities

The 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- core is a versatile platform for the design of novel heterocyclic systems. The bromine atom can be readily displaced by a wide range of nucleophiles or used in cross-coupling reactions to introduce new functionalities.

Future design strategies could include:

Fused Polycyclic Systems: Intramolecular reactions of appropriately substituted derivatives of 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- could lead to the formation of more complex, multi-ring heterocyclic systems with unique three-dimensional structures.

Functional Materials: By incorporating photoactive or electroactive moieties, derivatives of this scaffold could be designed for applications in materials science, such as organic light-emitting diodes (OLEDs) or as components of photosensitizers.

Bioconjugates: The reactive nature of the 4-bromo position allows for the conjugation of the imidazotriazine core to biomolecules, such as peptides or antibodies, to create targeted therapeutic agents or diagnostic tools.

The synthesis of 4-substituted imidazo[4,5-d] nih.govnih.govosi.lvtriazine nucleosides has already demonstrated the potential of this scaffold in generating biologically active compounds. nih.gov The 4-bromo derivative serves as a key intermediate to further expand the chemical space and explore new functionalities.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine?

Answer: Synthesis optimization requires systematic variation of parameters such as reaction temperature, solvent polarity, and stoichiometric ratios of precursors. For brominated heterocycles like this compound, nucleophilic substitution or cyclization reactions are common. Use NMR (¹H/¹³C) to monitor reaction progress and purity . For purification, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Evidence from analogous imidazo-triazine syntheses suggests yields >80% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are critical for characterizing 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, bromine-induced deshielding) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~227).
  • FT-IR : Detects functional groups (C-Br stretch ~550–600 cm⁻¹). Cross-validate with elemental analysis (C, H, N, Br%) to confirm purity .

Q. How should researchers handle stability and storage challenges for brominated imidazo-triazines?

Answer: Brominated compounds are light- and moisture-sensitive. Store under inert atmosphere (argon) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., debromination). Monitor via HPLC-MS .

Q. What safety protocols are essential when working with brominated heterocycles?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification.
  • Waste Disposal : Collect brominated waste separately for halogen-specific treatment.
  • Training : Mandatory safety exams (100% score required) before lab access .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in brominated imidazo-triazines?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Software Tools : COMSOL Multiphysics or Gaussian for energy minimization and transition-state analysis .

Q. What mechanistic insights guide the design of catalytic systems for imidazo-triazine functionalization?

Answer: Study intermediates via in situ FT-IR or ESR spectroscopy. For cross-coupling reactions (e.g., Suzuki-Miyaura), optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃). Kinetic isotope effects (KIE) can elucidate rate-determining steps .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Meta-Analysis : Use factorial design to test variables (e.g., cell line variability, assay pH) .
  • Statistical Validation : Apply ANOVA to identify outliers or confounding factors.
  • Reproducibility : Share raw datasets via encrypted platforms to enable independent verification .

Q. Can AI-driven autonomous experimentation accelerate the discovery of novel derivatives?

Answer: Yes. Implement AI platforms (e.g., self-driving labs) for:

  • Reaction Optimization : Bayesian algorithms iteratively adjust parameters.
  • Virtual Screening : Train neural networks on existing SAR data to prioritize synthetic targets.
  • Real-Time Analytics : Integrate IoT sensors for continuous data streaming .

Q. What challenges arise in crystallographic studies of brominated imidazo-triazines?

Answer:

  • Crystal Growth : Slow vapor diffusion (e.g., DMF/ether) improves crystal quality.
  • X-Ray Diffraction : Bromine’s high electron density complicates phase resolution. Use synchrotron radiation for heavy-atom phasing.
  • Thermal Motion : Refine anisotropic displacement parameters to mitigate disorder .

Q. How can researchers ensure data integrity in collaborative studies on this compound?

Answer:

  • Blockchain Logging : Immutably timestamp experimental data.
  • Access Controls : Role-based permissions restrict raw data modification.
  • Audit Trails : Use ELNs (Electronic Lab Notebooks) with version history.
  • Encryption : AES-256 for sensitive files during transmission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.